molecular formula C12H24O2 B12682700 2-Ethylbutyl 2-ethylbutyrate CAS No. 55145-34-1

2-Ethylbutyl 2-ethylbutyrate

Cat. No.: B12682700
CAS No.: 55145-34-1
M. Wt: 200.32 g/mol
InChI Key: RXQJGYAUTJRBMH-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-ethylbutyrate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molar mass of 200.322 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutyl 2-ethylbutyrate can be synthesized through the esterification reaction between 2-ethylbutanol and 2-ethylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

2-Ethylbutanol+2-Ethylbutanoic acidH2SO42-Ethylbutyl 2-ethylbutyrate+H2O\text{2-Ethylbutanol} + \text{2-Ethylbutanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Ethylbutanol+2-Ethylbutanoic acidH2​SO4​​2-Ethylbutyl 2-ethylbutyrate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 2-ethylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into 2-ethylbutanol and 2-ethylbutanoic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Hydrolysis: 2-Ethylbutanol and 2-ethylbutanoic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Ethylbutyl 2-ethylbutyrate has various applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2-ethylbutyl 2-ethylbutyrate involves its interaction with biological molecules, primarily through its ester functional group. The ester can undergo hydrolysis in the presence of esterases, releasing 2-ethylbutanol and 2-ethylbutanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

2-Ethylbutyl 2-ethylbutyrate can be compared with other esters such as:

    Butyl acetate: Similar ester functional group but different alkyl chains.

    Ethyl butyrate: Similar ester functional group but different alkyl chains.

    Methyl butyrate: Similar ester functional group but different alkyl chains.

The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties compared to other esters.

Properties

CAS No.

55145-34-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethylbutyl 2-ethylbutanoate

InChI

InChI=1S/C12H24O2/c1-5-10(6-2)9-14-12(13)11(7-3)8-4/h10-11H,5-9H2,1-4H3

InChI Key

RXQJGYAUTJRBMH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C(CC)CC

Origin of Product

United States

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